molecular formula C19H17F3N6O2 B2758425 N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396881-50-7

N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2758425
CAS No.: 1396881-50-7
M. Wt: 418.38
InChI Key: MRYPCFSJWVNZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound featuring a morpholine ring, a trifluoromethyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. This reaction is often carried out under acidic conditions and elevated temperatures to facilitate ring closure.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with Morpholine: The final step involves coupling the tetrazole derivative with 4-morpholinophenylamine. This can be achieved through a condensation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially leading to ring opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring typically yields N-oxides, while reduction of the tetrazole ring can produce amines or other reduced derivatives.

Scientific Research Applications

N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-morpholinophenyl)-3-(trifluoromethyl)benzenecarboxamide
  • N-(4-morpholinophenyl)-2-(trifluoromethyl)benzenesulfonamide
  • N-(4-morpholinophenyl)-2-(trifluoromethyl)benzamide

Uniqueness

N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide stands out due to the presence of the tetrazole ring, which is less common in similar compounds. This ring structure imparts unique chemical properties, such as increased acidity and the ability to participate in hydrogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O2/c20-19(21,22)13-1-5-16(6-2-13)28-25-17(24-26-28)18(29)23-14-3-7-15(8-4-14)27-9-11-30-12-10-27/h1-8H,9-12H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYPCFSJWVNZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.